![molecular formula C22H26N6O B2675510 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 1904306-35-9](/img/structure/B2675510.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several interesting functional groups, including a benzimidazole ring, a tetrahydroquinazoline ring, and a piperidine ring. These groups are common in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The benzimidazole and tetrahydroquinazoline rings in the compound are aromatic, contributing to the compound’s stability. The piperidine ring is a common structural motif in many drugs and is known to influence binding to biological targets .Chemical Reactions Analysis
The compound contains several sites that could potentially undergo chemical reactions. For example, the nitrogen atoms in the benzimidazole and tetrahydroquinazoline rings could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole and tetrahydroquinazoline rings would likely make the compound relatively stable and resistant to degradation .Aplicaciones Científicas De Investigación
ACAT Inhibition for Cardiovascular Diseases
K-604, a compound with a structure featuring similar moieties (benzimidazole and acetamide), has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This enzyme is involved in cholesterol metabolism and its inhibition is thought to be beneficial for treating diseases like atherosclerosis. The specific compound showed significant selectivity for ACAT-1 over ACAT-2, suggesting potential therapeutic applications in cardiovascular diseases (Shibuya et al., 2018).
Antimicrobial Activities
Some benzimidazole derivatives have demonstrated good antimicrobial activities, indicating their potential as scaffolds for developing new antimicrobial agents. For instance, benzothiazole-based piperazine-dithiocarbamate derivatives showed inhibitory effects against various microbial strains, suggesting the compound's structure could be tailored for antimicrobial purposes (Mohsen et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives have also been explored for their corrosion inhibition properties, showing effectiveness in protecting metals in corrosive environments. This application is significant for industries where metal longevity is critical (Yadav et al., 2016).
Anti-inflammatory and Anticancer Potential
Derivatives of benzimidazole have been synthesized and evaluated for their anti-inflammatory and anticancer activities. The structure-activity relationships of these compounds highlight their potential in developing new therapeutic agents for inflammation and cancer (Prajapat & Talesara, 2016).
Anticholinesterase Activity for Neurological Disorders
Benzothiazole derivatives have shown potential as anticholinesterase agents, suggesting their possible use in treating neurological disorders such as Alzheimer's disease. This activity is crucial for designing drugs that can improve cognitive functions by enhancing cholinergic transmission (Umar et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-21(13-28-15-25-19-7-3-4-8-20(19)28)26-16-9-11-27(12-10-16)22-17-5-1-2-6-18(17)23-14-24-22/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSNEUCXZAXENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

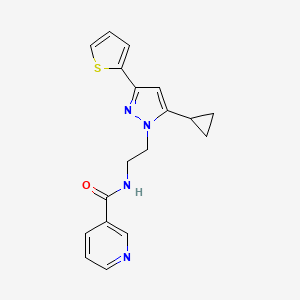
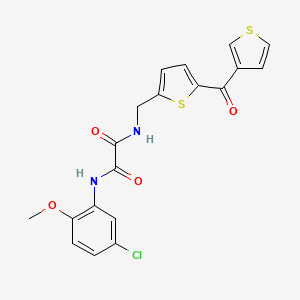
![N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2675431.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2675432.png)
![2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2675434.png)

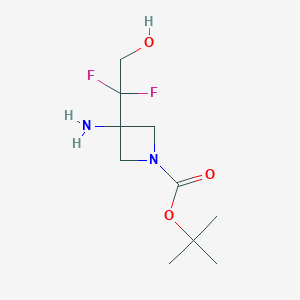
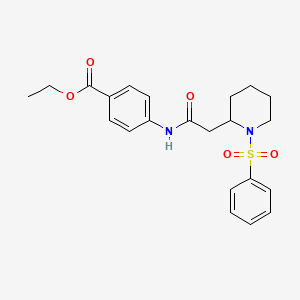
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2675439.png)

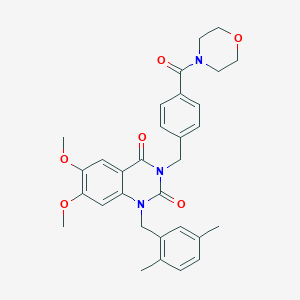
![4-Cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]oxolan-3-amine](/img/structure/B2675445.png)
![2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2675446.png)
![3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline](/img/structure/B2675449.png)